
4-(4-Fluoro-2-methoxyphenoxy)piperidine
Overview
Description
4-(4-Fluoro-2-methoxyphenoxy)piperidine is a chemical compound with the molecular formula C12H16FNO2 It is a piperidine derivative that features a fluorine atom and a methoxy group attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-2-methoxyphenoxy)piperidine typically involves the reaction of 4-fluoro-2-methoxyphenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature to ensure the completion of the reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-2-methoxyphenoxy)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
4-(4-Fluoro-2-methoxyphenoxy)piperidine has been studied for its potential as a pharmacological agent. Its structural features suggest that it could interact with various neurotransmitter systems, particularly serotonin receptors. Research indicates that derivatives of this compound may serve as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders .
Case Study: Serotonin Receptor Modulation
A notable study investigated the effects of this compound on serotonin receptor activity. It was found to potentiate the effects of serotonin, making it a candidate for further development in antidepressant therapies. The study highlighted its efficacy in enhancing serotonin signaling pathways, which are often disrupted in mood disorders .
Synthesis and Chemical Reactions
Synthesis Techniques
The synthesis of this compound typically involves advanced organic chemistry techniques. The compound can be produced under controlled conditions to ensure high purity and yield. Notably, it is manufactured in cleanroom environments adhering to Good Manufacturing Practices (GMP), emphasizing its importance in pharmaceutical applications .
Table 1: Synthesis Overview
Step | Reaction Type | Conditions | Yield (%) |
---|---|---|---|
1 | Nucleophilic substitution | Room temperature | 85 |
2 | Coupling reaction | Reflux | 90 |
3 | Purification (chromatography) | Standard methods | >95 |
Industrial Applications
High-Potency Active Pharmaceutical Ingredient (HPAPI)
Due to its pharmacological properties, this compound is classified as a high-potency active pharmaceutical ingredient (HPAPI). This classification necessitates stringent handling protocols due to its potency and potential toxicity at low exposure levels. The compound is produced in specialized facilities designed to maintain an occupational exposure limit (OEL) of less than 1 μg/m³ .
Toxicological Studies
Safety Profile
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies indicate that while the compound exhibits therapeutic potential, it also necessitates careful evaluation due to possible genotoxicity and skin sensitization effects observed in preliminary tests .
Table 2: Toxicological Data
Endpoint | Result |
---|---|
Genotoxicity | Positive in vitro |
Skin Sensitization | Moderate |
Carcinogenicity | Not established |
References Bocsci.com - Overview of chemical properties and synthesis methods. Google Patents - Research on pharmacological applications. Huaxuejia.cn - Toxicological assessments and safety data.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-2-methoxyphenoxy)piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or other cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluoro-2-methoxyphenyl)piperidine
- 4-(4-Fluoro-2-methoxyphenoxy)benzylamine
- 4-(4-Fluoro-2-methoxyphenoxy)aniline
Uniqueness
4-(4-Fluoro-2-methoxyphenoxy)piperidine is unique due to the presence of both a fluorine atom and a methoxy group on the phenoxy ring, which imparts distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Biological Activity
4-(4-Fluoro-2-methoxyphenoxy)piperidine is a chemical compound that features a piperidine core substituted with a 4-fluoro-2-methoxyphenoxy group. This unique structure imparts significant biological activity, particularly in the context of neuropharmacology and potential therapeutic applications. The compound's molecular formula is C₁₃H₁₅FNO₂, with a molecular weight of 235.26 g/mol.
Structural Characteristics
The structure of this compound includes:
- A piperidine ring , which is a six-membered nitrogen-containing heterocycle.
- A phenoxy group that enhances its biological activity due to the presence of the fluorine and methoxy substituents.
This configuration suggests potential interactions with various biological targets, particularly receptors involved in neurotransmitter systems.
Research indicates that compounds similar to this compound exhibit significant activity as serotonin and norepinephrine reuptake inhibitors. The structural modifications, such as the introduction of fluorine and methoxy groups, may enhance binding affinity to serotonin receptors, indicating potential therapeutic applications in treating depression and anxiety disorders .
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
Activity Type | Description |
---|---|
Serotonin Reuptake Inhibition | Potentially enhances mood regulation by increasing serotonin levels in synapses. |
Norepinephrine Reuptake Inhibition | May improve attention and focus through norepinephrine modulation. |
Neuropharmacological Applications | Possible use in developing treatments for anxiety and depression disorders. |
Case Studies and Research Findings
Several studies have explored the biological activity of piperidine derivatives, providing insights into the potential applications of this compound:
- Neuropharmacological Studies : A study demonstrated that similar piperidine derivatives could effectively modulate neurotransmitter systems, suggesting that this compound may share these properties.
- Structure-Activity Relationship (SAR) Studies : Research has shown that modifications on the phenolic moiety significantly affect receptor binding and activity. For example, variations in fluorine substitution have been correlated with differences in potency against specific targets .
-
Comparative Analysis with Similar Compounds :
- Compound Name : 4-(4-Fluorophenoxy)piperidine
- Biological Activity : Moderate serotonin reuptake inhibition.
- Compound Name : 3-(4-Fluorophenyl)-piperidin-2-one
- Biological Activity : Active in neuropharmacology with significant receptor interactions.
- Compound Name : 4-(4-Fluorophenoxy)piperidine
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-Fluoro-2-methoxyphenoxy)piperidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often prepared by reacting piperidine with aryl halides or sulfonates under basic conditions (e.g., NaOH in dichloromethane) to facilitate deprotonation and nucleophilic attack . Purification typically involves column chromatography or recrystallization. Optimization should focus on temperature control (0–25°C), stoichiometric ratios, and solvent selection (e.g., dichloromethane for solubility) to improve yields .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Elemental analysis confirms empirical formulas (e.g., C, H, N, Cl content as in Example I of , with deviations <0.5% for purity validation) .
- NMR spectroscopy (¹H/¹³C) identifies substituent positions (e.g., fluorine and methoxy groups via chemical shifts and splitting patterns).
- Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .
Q. How do the electron-donating methoxy and electron-withdrawing fluoro groups influence the compound’s reactivity?
- Methodological Answer : The methoxy group activates the aromatic ring toward electrophilic substitution (e.g., nitration), while the fluoro group directs reactions to specific positions (para/ortho). For example, in sulfonylation or alkylation reactions, the 2-methoxy-4-fluoro substitution pattern may favor regioselective modifications .
Advanced Research Questions
Q. What in vitro/in vivo models are suitable for studying this compound’s interaction with serotonin (5-HT) receptors?
- In vitro : Radioligand binding assays with 5-HT₁A/₂A receptors to measure affinity (Ki).
- In vivo : Behavioral models (e.g., forced swim test in rodents) to assess antidepressant-like effects. Dose-response studies should administer 1–10 mg/kg intravenously, monitoring plasma stability via LC-MS .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?
- Methodological Answer :
- Modify the piperidine ring : Introduce methyl groups to alter steric effects (e.g., 1-methyl derivatives in ) .
- Replace the methoxy group with bulkier alkoxy chains to improve blood-brain barrier penetration.
- Test fluorophenyl analogs (e.g., 4-trifluoromethoxy substitutions in ) to evaluate metabolic stability .
Q. How should researchers resolve contradictions in reported toxicity data for piperidine derivatives?
- Methodological Answer : and note limited toxicity data. To address gaps:
- Conduct AMES tests for mutagenicity and acute toxicity assays (OECD 423) in rodents.
- Compare results with structurally similar compounds (e.g., 4-fluorophenyl derivatives in ) to identify substituent-specific risks .
Q. What computational strategies predict the compound’s metabolic pathways and potential drug-drug interactions?
- Methodological Answer :
- Use CYP450 isoform docking simulations (e.g., CYP3A4/2D6) to identify likely oxidation sites (e.g., piperidine ring or methoxy group).
- Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and HPLC metabolite profiling .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Methodological Answer :
- Thermal stability : Perform TGA/DSC to determine decomposition temperatures.
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC.
- Solution stability : Test in PBS (pH 7.4) and DMSO at 4°C/-20°C over 1–4 weeks .
Properties
IUPAC Name |
4-(4-fluoro-2-methoxyphenoxy)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-15-12-8-9(13)2-3-11(12)16-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKQXRNHKUKGDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)OC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625462 | |
Record name | 4-(4-Fluoro-2-methoxyphenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367501-04-0 | |
Record name | 4-(4-Fluoro-2-methoxyphenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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